Physicochemical Profiling of 2-Chloro-4-pyrrolidin-1-ylphenol: Molecular Weight and Thermodynamic Solubility
Physicochemical Profiling of 2-Chloro-4-pyrrolidin-1-ylphenol: Molecular Weight and Thermodynamic Solubility
Executive Summary
In early-stage drug development, the transition from a synthesized hit to a viable lead candidate hinges on a rigorous understanding of its physicochemical properties. For halogenated, heterocyclic compounds such as 2-chloro-4-pyrrolidin-1-ylphenol , molecular weight and aqueous solubility are not merely static data points—they are dynamic parameters that dictate pharmacokinetics, assay reliability, and formulation strategy.
This technical whitepaper deconstructs the structural topology of 2-chloro-4-pyrrolidin-1-ylphenol, explains the electronic causality behind its low aqueous solubility, and establishes a self-validating thermodynamic protocol for accurate solubility quantification.
Structural Topology and Molecular Weight
The exact mass and elemental composition of a molecule directly influence its lipophilicity, lattice energy, and subsequent solvation thermodynamics.
Structurally, the molecule is built upon a central benzene ring, functionalized with three distinct moieties:
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A hydroxyl group (-OH) at position 1.
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A strongly electronegative chlorine atom (-Cl) at position 2.
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A pyrrolidine ring attached via its nitrogen atom at position 4.
At 197.66 g/mol , the compound sits well within the optimal molecular weight range for oral bioavailability (Lipinski’s Rule of 5). However, its specific functional group arrangement creates a complex ionization profile that severely restricts its hydration capacity.
Aqueous Solubility: Mechanistic Drivers and Electronic Causality
Aqueous solubility is governed by the interplay between a molecule's lipophilic backbone and its ionizable centers. 2-Chloro-4-pyrrolidin-1-ylphenol exhibits an amphoteric-like profile, but its specific pKa values skew heavily toward neutrality at physiological conditions.
The Ortho-Chloro Phenol Effect
An unsubstituted phenol typically exhibits a pKa of approximately 10, acting as a very weak acid. However, the addition of the chlorine atom at the ortho position introduces a strong electron-withdrawing inductive effect (-I). This effect stabilizes the negative charge of the conjugate phenoxide anion, lowering the pKa of the hydroxyl group to approximately 8.5.
The N-Phenylpyrrolidine Delocalization
Aliphatic pyrrolidine is a strong base, typically exhibiting a pKa of around 11.3[3]. However, in 2-chloro-4-pyrrolidin-1-ylphenol, the pyrrolidine nitrogen is directly bonded to the aromatic ring, forming an N-phenylpyrrolidine moiety. This structural choice fundamentally alters the nitrogen's electronics. The nitrogen's lone pair delocalizes into the π-system of the benzene ring. This resonance stabilization drastically reduces the electron density available for protonation, dropping the pKa of the conjugate acid to approximately 4.5 to 5.0—analogous to the behavior of aniline derivatives[4][5].
Causality of Poor Solubility at pH 7.4
Because the environmental pH of 7.4 is below the phenol's pKa (~8.5) and above the pyrrolidine's conjugate acid pKa (~4.5), the molecule exists predominantly in its neutral, unionized state in physiological buffers. Without the dipole-ion interactions afforded by a charged species, the compound relies solely on weak hydrogen bonding against a highly lipophilic halogenated backbone, resulting in poor intrinsic aqueous solubility (< 0.1 mg/mL).
Structural and electronic factors driving the aqueous solubility of 2-chloro-4-pyrrolidin-1-ylphenol.
Experimental Methodology: Thermodynamic Solubility Profiling
In high-throughput screening, kinetic solubility is often measured by spiking a DMSO stock solution into an aqueous buffer. However, this approach frequently induces a supersaturated state, and the residual DMSO acts as a cosolvent, artificially inflating the apparent solubility[6].
To obtain true equilibrium data for 2-chloro-4-pyrrolidin-1-ylphenol, we must measure the energy required to break the solid crystal lattice. Therefore, the Saturation Shake-Flask Method is the authoritative standard[6][7].
Self-Validating Shake-Flask Protocol
This protocol is designed as a closed-loop, self-validating system to ensure absolute data integrity.
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Solid Dispensing: Weigh an excess amount of crystalline 2-chloro-4-pyrrolidin-1-ylphenol (e.g., 2.0 mg) into a 2 mL glass vial.
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Causality: Excess solid is mandatory. If the solid completely dissolves, the solution is not saturated, and the resulting concentration is merely a limit of dissolution, not true thermodynamic solubility.
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Buffer Addition: Add 1.0 mL of 50 mM phosphate buffer (pH 7.4). Record the exact initial pH of the buffer.
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Equilibration: Seal the vial and incubate in a thermostatic shaker at 25°C and 400 rpm for 48 to 72 hours.
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Causality: Lipophilic, neutral crystals possess high lattice energies. A minimum of 48 hours is required to ensure the system reaches a stable thermodynamic equilibrium between the solid and solvated states[6].
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Phase Separation: Centrifuge the sample at 15,000 rpm for 15 minutes to separate the phases.
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Causality: Centrifugation is strictly preferred over filtration. Lipophilic compounds like 2-chloro-4-pyrrolidin-1-ylphenol have a high propensity to non-specifically adsorb to filter membranes (e.g., PTFE or nylon), which would artificially deplete the compound from the filtrate and yield a false-low solubility reading[7].
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System Validation (Critical Checkpoints):
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Checkpoint A (Visual): Confirm the presence of a solid pellet at the bottom of the tube.
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Checkpoint B (pH Drift): Measure the pH of the supernatant. If the pH has shifted by >0.1 units, the buffering capacity was exhausted by the compound's ionization, invalidating the pH 7.4 equilibrium state. The assay must be repeated with a higher molarity buffer.
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Quantification: Dilute the supernatant with mobile phase and quantify the concentration using HPLC-UV against a validated standard curve.
Self-validating thermodynamic shake-flask protocol for equilibrium solubility determination.
Quantitative Data Summary
The following table synthesizes the critical physicochemical parameters and their mechanistic implications for drug development.
| Property | Value | Mechanistic Implication in Development |
| Molecular Formula | C₁₀H₁₂ClNO | Defines exact structural and elemental boundaries. |
| Molecular Weight | 197.66 g/mol | Highly favorable for oral absorption and membrane permeability. |
| Phenol pKa (est.) | ~8.5 | Weakly acidic; remains predominantly protonated (neutral) at pH 7.4. |
| Pyrrolidine pKa (est.) | ~4.5 - 5.0 | Weakly basic due to resonance; remains predominantly unprotonated (neutral) at pH 7.4. |
| Predominant State (pH 7.4) | Neutral / Unionized | Drives high lipophilicity, requiring advanced formulation (e.g., lipid-based delivery or nanosuspensions) to overcome poor aqueous solubility. |
Sources
- 1. m.molbase.com [m.molbase.com]
- 2. 3-CHLORO-5-(PYRROLIDIN-2-YL)PHENOL | 1514013-41-2 [chemicalbook.com]
- 3. What is Pyrrolidine?_Chemicalbook [chemicalbook.com]
- 4. journaleras.com [journaleras.com]
- 5. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]
